molecular formula C32H32F2N8O3 B599603 Posaconazole inter-8 CAS No. 161532-56-5

Posaconazole inter-8

Cat. No.: B599603
CAS No.: 161532-56-5
M. Wt: 614.658
InChI Key: BODQCIJGJACIKO-HEIROHQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Triazole Antifungal Research

The advent of triazole antifungals marked a turning point in the treatment of systemic fungal diseases. These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. asm.org The development of second-generation triazoles, such as posaconazole (B62084), was driven by the need for a broader spectrum of activity, improved pharmacokinetic profiles, and efficacy against emerging resistant fungal pathogens. nih.gov The intricate synthesis of these complex molecules underscores the importance of understanding each step and intermediate to optimize production and minimize impurities.

Overview of Preclinical Research Trajectories for Related Chemical Entities

The preclinical development of posaconazole involved extensive in vitro and in vivo studies to establish its antifungal activity, pharmacokinetic profile, and safety. nih.gov Research on related chemical entities, including synthetic intermediates and potential impurities, is a critical component of this process. Such studies are essential to identify any compounds that could affect the final drug's performance or safety. longdom.org For instance, understanding the pharmacological profile of an intermediate like Posaconazole inter-8 is crucial to determine acceptable limits in the final drug product. Preclinical pharmacokinetic and pharmacodynamic studies of posaconazole have been instrumental in defining its clinical utility. researchgate.net

Rationale for Investigating Posaconazole Intermediates, Analogues, and Mechanistic Insights

The investigation of posaconazole intermediates, such as this compound, is primarily driven by regulatory requirements to ensure the purity and safety of the final drug. longdom.org Intermediates that may persist as impurities in the final API need to be identified, synthesized, and characterized. asianpubs.org This allows for the development of analytical methods to detect and quantify their presence.

Furthermore, studying intermediates and their analogues can provide valuable mechanistic insights. By understanding how structural variations affect the interaction with the target enzyme, researchers can gain a deeper understanding of the structure-activity relationship. This knowledge can, in turn, inform the design of future antifungal agents with improved efficacy or a more favorable safety profile. The study of this compound, identified as a critical process-related impurity, serves as a practical example of this principle. longdom.org It is synthesized to serve as a reference standard in quality control applications and for analytical method development and validation. aquigenbio.com

Detailed Research Findings on this compound

This compound, or Deshydroxypentanyl Posaconazole, is a key intermediate and a critical process-related impurity formed during the synthesis of posaconazole. longdom.orgresearchgate.net Its presence and control are vital for the quality of the final pharmaceutical product.

Chemical Profile of this compound

PropertyValue
Chemical Name 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
CAS Number 161532-56-5
Molecular Formula C32H32F2N8O3
Molecular Weight 614.66 g/mol
Synonym Deshydroxypentanyl Posaconazole

Synthesis and Characterization

A specific synthesis route for Deshydroxypentanyl Posaconazole has been described, which is crucial for its use as a reference standard. The process involves several steps, starting from 3-pentanone. The characterization of the synthesized compound is confirmed using various analytical techniques including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). longdom.org

The formation of Deshydroxypentanyl Posaconazole as an impurity can occur during the debenzylation step in posaconazole synthesis under acidic conditions and pressure, leading to dehydroxylation. longdom.org Its elimination requires specific purification techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQCIJGJACIKO-HEIROHQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704868
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-56-5
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Intermediate Compound Characterization

Retrosynthetic Analysis of Posaconazole (B62084)

The synthesis of a complex molecule like posaconazole is often approached through retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic intermediates.

Key Chiral Building Blocks in Posaconazole Synthesis

The intricate structure of posaconazole contains four chiral centers, leading to the possibility of 16 stereoisomers. nih.govsci-hub.se The desired stereoisomer, the (3R, 5R)-configured core, is crucial for its antifungal activity. The synthesis, therefore, relies on the use of specific chiral building blocks to ensure the correct stereochemistry in the final product. The primary chiral building blocks are the tetrahydrofuran (B95107) (THF) core and the chiral side-chain precursor. chemicalbook.comuoc.gr The absolute configuration of these building blocks dictates the stereochemistry of the final posaconazole molecule. researchgate.net The synthesis of these enantiomerically pure building blocks often employs methods such as asymmetric synthesis using chiral catalysts or resolutions of racemic mixtures. nih.govresearchgate.net

Synthesis Routes for Posaconazole Intermediates

The convergent synthesis of posaconazole relies on the efficient preparation of several key intermediates. The following sections detail the synthetic routes for these crucial components.

Preparation of the Tetrahydrofuran Subunit

A crucial step in this sequence is the desymmetrization of the diol through selective acylation, often catalyzed by a hydrolase enzyme, to create a monoacetate with high enantiomeric excess. chemicalbook.com This monoacetate is then subjected to an iodine-mediated cyclization to form the chiral iodide, which establishes the tetrahydrofuran ring with the desired stereochemistry. chemicalbook.com The iodide is subsequently converted to a triazole, and the acetate (B1210297) group is hydrolyzed to provide a key alcohol intermediate. chemicalbook.com This alcohol is then activated, for example, as a p-chlorobenzenesulfonate, to prepare it for coupling with the piperazine (B1678402) fragment. chemicalbook.com

Table 1: Key Steps in Tetrahydrofuran Subunit Synthesis

Step Reaction Reagents Product
1 Bromination PBr₃ Allyl bromide derivative
2 Alkylation Sodium diethylmalonate Diethyl malonate derivative
3 Reduction NaBH₄/LiCl Diol intermediate
4 Desymmetrization Hydrolase SP 435, vinyl acetate Chiral monoacetate
5 Cyclization Iodine Chiral iodide with THF ring
6 Triazole formation Sodium triazole Triazole-substituted THF
7 Hydrolysis Sodium hydroxide Alcohol intermediate

Formation of Aryl Piperazine Amine Intermediates

The synthesis of the aryl piperazine amine intermediate is another key branch of the convergent synthesis. A common method involves the condensation of p-methoxyaniline with N,N-bis(2-haloethyl)-4-nitroaniline in a non-protonic solvent under basic conditions to form a piperazine ring. google.com The resulting nitro group is then reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the desired 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) intermediate. google.com

An alternative approach involves the condensation of 4-hydroxyaniline with dichloroethylamine hydrochloride, followed by nitration, reduction of the nitro group, and finally, the formation of a carbamate (B1207046).

Table 2: Synthesis of Aryl Piperazine Amine Intermediate

Step Starting Materials Reaction Product
1 p-Methoxyaniline and N,N-bis(2-haloethyl)-4-nitroaniline Condensation and cyclization 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

Introduction of the Triazole Moiety

The final key fragment to be introduced is the triazole moiety, which is essential for the antifungal activity of posaconazole. beilstein-journals.org The triazole ring is typically formed in the later stages of the synthesis. One method involves the reaction of a chiral hydrazine (B178648) intermediate with a phenyl carbamate derivative. chemicalbook.com The chiral hydrazine can be prepared from a suitable starting material like a lactam, which is reduced to an aldehyde and then reacted with formyl hydrazine. chemicalbook.com The resulting formyl hydrazone can then be further reacted to introduce the necessary side chain. chemicalbook.com

The coupling of the formyl hydrazine with the phenyl carbamate derivative, followed by cyclization at elevated temperatures, leads to the formation of the benzyloxy triazolone. chemicalbook.com The final step is the deprotection of the benzyl (B1604629) group to yield posaconazole. chemicalbook.com The 1,2,4-triazole (B32235) ring plays a crucial role in the biological activity of the molecule by interacting with the target enzyme. scispace.comresearchgate.net

Table 3: Mentioned Compound Names

Compound Name
Posaconazole
Posaconazole inter-8
Allyl alcohol
Allyl bromide
Sodium diethylmalonate
Diol intermediate
Chiral monoacetate
Chiral iodide
Sodium triazole
Alcohol intermediate
p-Chlorobenzenesulfonate
p-Methoxyaniline
N,N-bis(2-haloethyl)-4-nitroaniline
1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
4-Hydroxyaniline
Dichloroethylamine hydrochloride
Phenyl carbamate
Lactam
(S)-2-benzyloxy propanal
Formyl hydrazine
Formyl hydrazone

Specific Intermediate Syntheses (e.g., 1,3-Diacetoxy-2-[2′-(2′′,4′′-difluorophenyl)prop-2′-en-1′-yl]propane)

The synthesis of this intermediate can also be approached through a multi-step process starting from 2'-chloro-2,4-difluoroacetophenone. google.com This starting material is obtained via the acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride. google.com The process involves several transformations, including enzymatic resolution to establish a chiral carbon atom. google.com

Chiral Auxiliary Approaches in Stereoselective Synthesis

Chiral auxiliaries play a pivotal role in establishing the desired stereochemistry during the synthesis of complex molecules like posaconazole. wikipedia.orgsustech.edu.cn These chemical compounds are temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. wikipedia.org

Asymmetric Hydroxy-methylenation and Intramolecular Cyclization

The synthesis of the core tetrahydrofuran structure of posaconazole can be achieved through methods involving asymmetric reactions. researchgate.netfigshare.comnih.gov One such approach utilizes a chiral auxiliary-assisted cyclization to produce chiral tetrahydrofurans with high diastereoselectivity. researchgate.netfigshare.comnih.gov This involves a [4+1] cyclization of carbonyl nucleophiles with specific electrophilic synthons. researchgate.netfigshare.comnih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, is a well-established strategy for controlling stereochemistry in various reactions, including those that form the foundational structure of posaconazole. researchgate.net

In a convergent synthesis route, a key chiral tetrahydrofuran subunit is synthesized and later coupled with other fragments. chemicalbook.com The synthesis of this subunit can involve an iodine-mediated cyclization of a monoacetate, which yields a chiral iodide. chemicalbook.com This iodide is then converted to a triazole derivative, and subsequent hydrolysis provides a crucial alcohol intermediate. chemicalbook.com

Chiral Auxiliary Removal Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient removal of the auxiliary once it has served its purpose, without affecting the newly formed chiral center. wikipedia.org For instance, after directing the stereoselective alkylation of an enolate, a pseudoephedrine chiral auxiliary can be cleaved from the amide product using a suitable nucleophile. wikipedia.org Similarly, oxazolidinone auxiliaries, which are widely used in stereoselective reactions, are typically removed through hydrolysis. wikipedia.org In some strategies, the auxiliary fragment can be removed by transesterification. nih.gov

Impurity Profiling and Analysis of Process-Related Substances

The identification and control of impurities are critical for ensuring the quality and safety of any active pharmaceutical ingredient (API). asianpubs.orglongdom.org Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels of 0.10% or higher should be identified and characterized. asianpubs.orglongdom.org

Identification and Characterization of Synthesis Impurities (e.g., Deshydroxy Posaconazole)

During the synthesis of posaconazole, several process-related impurities can form. One of the most critical is Deshydroxy Posaconazole. asianpubs.orglongdom.org This impurity is typically formed during the debenzylation step, which is often carried out under acidic conditions with hydrogenation. asianpubs.orglongdom.org The acidic environment can lead to a dehydroxylation reaction, resulting in the formation of Deshydroxy Posaconazole. asianpubs.org

Other potential impurities that have been identified in posaconazole synthesis include Hydroxytriazole, Tosylated compounds, and Benzylated posaconazole. scirp.orgscirp.org The presence of multiple chiral centers in posaconazole also gives rise to the possibility of numerous stereoisomeric impurities. researchgate.netresearchgate.net

A comprehensive impurity profile for posaconazole would include the following:

Impurity NameFormation ContextAnalytical Method for Detection
Deshydroxy PosaconazoleFormed during acidic debenzylation. asianpubs.orglongdom.orgHPLC, UPLC asianpubs.orgscirp.org
HydroxytriazoleKey intermediate and potential impurity. scirp.orgscirp.orgUPLC scirp.org
Tosylated compoundKey intermediate and potential impurity. scirp.orgscirp.orgUPLC scirp.org
Benzylated posaconazolePrecursor to the final API and potential impurity. scirp.orgscirp.orgUPLC scirp.org
Chiral IsomersArise from the four chiral centers in the molecule. researchgate.netresearchgate.netChiral HPLC researchgate.net

Impact of Impurities on Research Outcomes and Compound Purity

The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of the final drug product. asianpubs.orglongdom.org Process-related impurities can affect the biological and toxicological properties of the API. asianpubs.orglongdom.org Therefore, it is crucial to develop robust analytical methods to detect and quantify these impurities. nih.govresearchgate.net

The control of impurities is a key aspect of drug development and manufacturing. asianpubs.orglongdom.org For posaconazole, this includes managing both process-related impurities like Deshydroxy Posaconazole and the various potential stereoisomers. asianpubs.orgresearchgate.netresearchgate.net The development of stability-indicating analytical methods, such as UPLC, is essential for separating the main compound from its known and degradation-related impurities. scirp.orgscirp.org This ensures that the final product meets the stringent purity requirements set by regulatory authorities. asianpubs.orglongdom.org

Molecular Mechanisms of Antifungal Action of Posaconazole and Analogues

Sterol 14α-Demethylase (CYP51) Inhibition

The principal mechanism of action for posaconazole (B62084), like other azole antifungals, is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51) nih.govnih.gov. This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells nih.gov.

Posaconazole's primary action is the disruption of the ergosterol biosynthesis pathway nih.gov. By inhibiting CYP51, it blocks the conversion of lanosterol to ergosterol nih.gov. This inhibition leads to a depletion of ergosterol in the fungal cell membrane, which compromises its integrity and fluidity nih.gov. The absence of ergosterol disrupts the functions of membrane-bound enzymes and can arrest cell growth nih.gov.

Posaconazole exhibits a high affinity for the fungal CYP51 enzyme. The binding is characterized by the interaction of the triazole moiety of posaconazole with the heme iron atom at the active site of the enzyme drugbank.com. This coordination bond effectively blocks the substrate, lanosterol, from accessing the active site. The extended side chain of posaconazole further stabilizes its binding within the enzyme's substrate-binding channel through hydrophobic interactions asm.org. This strong and specific binding contributes to the potent inhibitory activity of posaconazole researchgate.net. Structural studies have shown that the long functional tail of posaconazole is situated near the entrance of the substrate-binding tunnel, which may be more critical for its pharmacokinetic properties than for direct interaction with the target enzyme nih.gov.

A direct consequence of CYP51 inhibition is the accumulation of 14α-methylated sterol precursors, such as lanosterol nih.gov. These aberrant sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability and disruption of membrane-bound enzyme systems drugbank.com. This ultimately results in the cessation of fungal growth and, in some cases, cell death drugbank.com.

Fungistatic vs. Fungicidal Activity Profile in Research Settings

The activity of posaconazole can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), depending on the fungal species and the concentration of the drug.

Against Candida species , posaconazole generally exhibits fungistatic activity impactfactor.org. However, it has demonstrated fungicidal activity against certain species such as C. lusitaniae, C. krusei, C. kefyr, and C. inconspicua dokumen.pub.

Against Aspergillus species , posaconazole has been shown to have fungicidal activity nih.gov. Studies have demonstrated its efficacy in reducing the fungal burden in lung tissue of mice infected with Aspergillus flavus nih.gov.

Against Cryptococcus neoformans , posaconazole has also displayed both fungistatic and fungicidal activity in vitro impactfactor.org.

The determination of fungistatic versus fungicidal activity is often conducted through in vitro time-kill studies and the measurement of minimum fungicidal concentrations (MFCs). For many Candida species, MFCs are often significantly higher than the minimum inhibitory concentrations (MICs), indicating a primarily fungistatic effect. In contrast, for Aspergillus species, the MFCs are often closer to the MICs, suggesting a fungicidal action nih.gov.

Interactive Data Table: In Vitro Activity of Posaconazole Against Various Fungal Species
Fungal SpeciesActivity ProfileResearch Findings
Candida albicansPrimarily FungistaticEffective in reducing fungal burden in animal models of vaginal candidiasis. nih.gov
Candida glabrataPrimarily FungistaticMay require higher concentrations for inhibition compared to other Candida species. impactfactor.org
Aspergillus fumigatusFungicidalDemonstrates potent activity, even against some isolates with reduced susceptibility to other azoles. nih.gov
Aspergillus flavusFungicidalSignificantly reduces lung tissue burden in infected mice. nih.gov
Cryptococcus neoformansFungistatic and FungicidalPotent in vitro activity, comparable to or greater than other triazoles. impactfactor.org
ZygomycetesActiveShows greater in vitro activity compared to many other azole antifungals. dokumen.pubtandfonline.com

Structure-Activity Relationships (SAR) and Modifications for Enhanced Potency

Posaconazole is a structural analogue of itraconazole (B105839), and its enhanced potency and broader spectrum of activity are attributed to specific chemical modifications drugbank.combohrium.com.

The key structural features of posaconazole that contribute to its antifungal activity include:

The Triazole Ring : Essential for binding to the heme iron of CYP51.

The Difluorophenyl Group : This moiety interacts with the hydrophobic residues in the active site of the enzyme.

The Long Side Chain : Unlike shorter-tailed azoles, the extended side chain of posaconazole contributes to its pharmacokinetic profile and can interact with additional domains of the target enzyme, which may be a factor in its activity against some azole-resistant strains asm.orgresearchgate.net.

Modifications from its parent compound, itraconazole, that enhance posaconazole's activity include:

Replacement of chlorine substituents with fluorine in the phenyl ring drugbank.com.

Hydroxylation of the triazolone side chain drugbank.com.

Replacement of the dioxolane ring with a tetrahydrofuran (B95107) ring bohrium.com.

These modifications collectively enhance the binding affinity of posaconazole to the fungal CYP51 enzyme and contribute to its broader spectrum of activity drugbank.comimpactfactor.org. The development of new triazole analogues continues to be an active area of research, with a focus on further improving the pharmacokinetic properties, safety profile, and spectrum of activity, including against emerging resistant fungal pathogens nih.gov.

Mechanisms of Antifungal Resistance at the Molecular and Genetic Levels

Target Enzyme Alterations (CYP51A Mutations)

Mutations in the cyp51A gene, which encodes the lanosterol (B1674476) 14α-demethylase enzyme, are a primary mechanism of azole resistance in fungi, particularly in Aspergillus fumigatus. These genetic alterations can reduce the binding affinity of posaconazole (B62084) to its target, thereby diminishing its antifungal efficacy.

Point Mutations (e.g., L98H, Y121F, T289A, M220I, G54W)

Single amino acid substitutions, known as point mutations, at specific codons within the cyp51A gene can confer resistance to posaconazole. These mutations often result in conformational changes in the enzyme's active site, hindering the proper binding of the azole molecule.

G54W : A substitution of glycine at position 54 with tryptophan has been associated with high-level resistance to both itraconazole (B105839) and posaconazole nih.govnih.gov.

M220I : The mutation of methionine at position 220 to isoleucine confers resistance to itraconazole, with an associated increase in the minimum inhibitory concentration (MIC) for posaconazole nih.govru.nl. However, susceptibility to voriconazole (B182144) may remain comparable to wild-type isolates nih.govru.nl.

L98H : The substitution of leucine at position 98 with histidine is frequently found in combination with a tandem repeat in the promoter region of the cyp51A gene asm.orgasm.org. This combination is a significant mechanism of azole resistance asm.orgasm.org.

Y121F and T289A : These mutations are often found together, coupled with a 46-base pair tandem repeat in the promoter region (TR46/Y121F/T289A), leading to azole resistance researchgate.netnih.gov.

Mutation Amino Acid Change Associated Posaconazole Resistance Profile
G54WGlycine to TryptophanHigh-level resistance to itraconazole and posaconazole nih.govnih.gov.
M220IMethionine to IsoleucineResistance to itraconazole and elevated posaconazole MICs nih.govru.nl.
L98HLeucine to HistidineOften combined with TR34, conferring broad azole resistance asm.orgasm.org.
Y121FTyrosine to PhenylalanineFound with T289A and TR46, leading to azole resistance researchgate.netnih.gov.
T289AThreonine to AlanineFound with Y121F and TR46, leading to azole resistance researchgate.netnih.gov.

Tandem Repeats in Promoter Regions (e.g., TR34/L98H)

A well-documented mechanism of azole resistance involves the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene. These repeats lead to the overexpression of the cyp51A gene, resulting in higher levels of the target enzyme and, consequently, reduced susceptibility to azoles.

The most prevalent of these is a 34-base pair tandem repeat (TR34) which is almost always found in conjunction with the L98H point mutation in the coding sequence of cyp51A asm.orgasm.orgru.nl. This TR34/L98H combination is a major driver of pan-azole resistance and has been identified in numerous clinical isolates nih.govasm.org. The presence of the tandem repeat can lead to up to an eightfold increase in the expression of the cyp51A gene asm.orgasm.org. Another significant combination is a 46-base pair tandem repeat (TR46) coupled with the Y121F and T289A mutations researchgate.netnih.gov.

Tandem Repeat Combination Components Effect on cyp51A Gene Resulting Phenotype
TR34/L98H34-bp tandem repeat in the promoter and L98H point mutation asm.orgasm.org.Increased gene expression asm.orgasm.org.Reduced susceptibility to multiple azoles, including posaconazole nih.govru.nl.
TR46/Y121F/T289A46-bp tandem repeat in the promoter and Y121F/T289A point mutations researchgate.netnih.gov.Elevated gene expression nih.gov.Azole cross-resistance researchgate.net.

Impact of Mutations on Posaconazole Binding Affinity

The various mutations within the cyp51A gene ultimately lead to a reduction in the binding affinity of posaconazole to the lanosterol 14α-demethylase enzyme. Molecular docking studies have suggested that mutations at positions like L98 and M220 can decrease the binding affinity of azoles to the CYP51A protein, thereby reducing their inhibitory effects oup.com. These structural changes in the enzyme's active site interfere with the stable binding of the large posaconazole molecule, which is essential for its antifungal activity. The decreased affinity means that a higher concentration of the drug is required to inhibit the enzyme, leading to the observed increase in MIC values.

Efflux Pump Mechanisms

Another significant mechanism of posaconazole resistance is the active efflux of the drug from the fungal cell, mediated by membrane-associated transporter proteins. This process reduces the intracellular concentration of posaconazole, preventing it from reaching its target enzyme in sufficient quantities. Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.

Role of ABC Transporters (e.g., CDR1, CDR2)

The ATP-binding cassette (ABC) transporters are primary active transporters that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes nih.govnih.gov. In many fungal species, the overexpression of genes encoding ABC transporters, such as CDR1 (Candida Drug Resistance 1) and CDR2, is a common cause of multidrug resistance, including resistance to azoles nih.govasm.org.

Specifically for posaconazole, which is a long-tailed azole, its efflux is significantly mediated by ABC transporters like Cdr1 nih.govmdpi.com. Deletion of the CDR1 gene in certain fungal strains has been shown to decrease resistance to itraconazole and posaconazole nih.govmdpi.com. The overexpression of CDR1 and CDR2 has been linked to reduced intracellular accumulation of azoles and is often a result of mutations in transcriptional regulators asm.org.

ABC Transporter Function Impact on Posaconazole
CDR1ATP-dependent efflux of a broad range of xenobiotics nih.govnih.gov.Overexpression leads to increased efflux and resistance to posaconazole nih.govmdpi.com.
CDR2ATP-dependent efflux pump, often co-regulated with CDR1 asm.org.Overexpression contributes to azole resistance asm.org.

Role of Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1, FLU1)

The Major Facilitator Superfamily (MFS) transporters are secondary active transporters that utilize the proton motive force to transport substrates across membranes nih.gov. While some MFS transporters have a more limited substrate range compared to ABC transporters, they play a crucial role in azole resistance nih.gov.

MFS Transporter Function Impact on Posaconazole
MDR1Proton-motive force-dependent efflux of various drugs nih.gov.Upregulation can contribute to pan-azole resistance, including posaconazole nih.gov.
FLU1MFS transporter implicated in resistance to certain azoles .Its specific role in posaconazole resistance is an area of ongoing research.

Efflux Pump Overexpression and Substrate Specificity

One of the primary mechanisms of azole resistance is the overexpression of efflux pumps, which actively transport antifungal agents out of the fungal cell, reducing their intracellular concentration to sub-therapeutic levels. nih.govoup.com In fungi, these pumps primarily belong to two major superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. biomedpharmajournal.org

In Candida species, the overexpression of genes such as CDR1, CDR2 (encoding ABC transporters), and MDR1 (encoding an MFS transporter) has been linked to azole resistance. oup.comsemanticscholar.org While much of the research has focused on fluconazole (B54011), evidence suggests these pumps can also extrude posaconazole. Posaconazole is generally considered a poor substrate for some efflux pumps compared to other azoles, which may contribute to its activity against certain fluconazole- or voriconazole-resistant strains. nih.govresearchgate.net However, overexpression of these pumps can still lead to reduced posaconazole susceptibility. For instance, in a case of a patient with a breakthrough Candida tropicalis infection during posaconazole prophylaxis, significant overexpression of the MDR1 gene was identified as a key resistance mechanism. nih.govnih.govasm.org

In Aspergillus fumigatus, several ABC transporters, such as AbcC and AbcF, have shown substrate specificity for a range of azoles, including posaconazole. nih.gov When these genes are overexpressed in a model system like Saccharomyces cerevisiae, they confer increased resistance to posaconazole, indicating their potential role in clinical resistance. nih.gov The presence of itraconazole at subinhibitory concentrations in the environment has also been shown to result in the overexpression of efflux pumps in A. fumigatus. nih.gov

The following table summarizes key efflux pump genes associated with posaconazole resistance in different fungal species.

GeneTransporter FamilyFungal SpeciesRole in Posaconazole Resistance
MDR1 Major Facilitator Superfamily (MFS)Candida tropicalis, Candida albicansOverexpression leads to reduced posaconazole susceptibility. nih.govnih.govasm.org
CDR1 ATP-Binding Cassette (ABC)Candida albicans, Candida glabrataOverexpression contributes to pan-azole resistance, including posaconazole. nih.govmdpi.com
CDR2 ATP-Binding Cassette (ABC)Candida albicansUpregulation is associated with azole resistance. nih.govoup.com
abcC ATP-Binding Cassette (ABC)Aspergillus fumigatusShows strong substrate specificity for posaconazole. nih.gov
abcF ATP-Binding Cassette (ABC)Aspergillus fumigatusShows substrate specificity for posaconazole. nih.gov

Other Resistance Pathways

Beyond efflux pump activity, several other molecular pathways contribute to the development of posaconazole resistance.

The target of azole antifungals, including posaconazole, is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene (also known as cyp51A in Aspergillus). mdpi.comcrie.ru An increase in the amount of this target enzyme within the cell can overcome the inhibitory effect of the drug, requiring higher concentrations of the antifungal to be effective. Overexpression of ERG11 is a recognized mechanism of azole resistance in both Candida and Aspergillus species. oup.comcrie.ru

In some cases, ERG11 overexpression acts in concert with other resistance mechanisms. For example, a study on Candida albicans demonstrated that the combination of ERG11 overexpression and specific mutations within the gene leads to higher levels of triazole resistance. crie.ru Similarly, in Candida glabrata, exposure to fluconazole in a laboratory setting led to the acquisition of posaconazole resistance through a gain-of-function mutation in a transcription factor (PDR1), which in turn caused the overexpression of ERG11, CDR1, and CDR2. frontiersin.orgnih.gov

In Aspergillus fumigatus, mutations in the promoter region of the cyp51A gene can lead to its overexpression. oup.com A notable example is the presence of a tandem repeat in the promoter region, which has been linked to multi-azole resistance. nih.gov

There is growing evidence to suggest that azole resistance in fungi, particularly in Aspergillus fumigatus, can be acquired through environmental exposure to azole compounds used as agricultural fungicides. nih.govresearchgate.net Many of these agricultural azoles are structurally similar to medical azoles. This environmental pressure can select for resistant fungal strains, which can then infect humans, including those who have never been treated with medical azoles. nih.govasm.org

Studies have found azole-resistant A. fumigatus in various environmental settings, such as soil and biofuel plants. asm.orgoup.com These environmental isolates often exhibit cross-resistance to medical triazoles like posaconazole. asm.org The dominant resistance mechanism found in many of these environmental strains is a substitution at codon L98H in the cyp51A gene, combined with a 34-base pair tandem repeat in the gene's promoter region (TR34/L98H). asm.org This suggests a common environmental origin for resistance that can be subsequently acquired by patients. asm.org

Cross-resistance, where resistance to one azole antifungal confers resistance to other drugs in the same class, is a significant clinical concern. biorxiv.org The specific patterns of cross-resistance often depend on the underlying molecular mechanism.

In Aspergillus fumigatus, isolates with acquired resistance to itraconazole frequently show cross-resistance to posaconazole. nih.gov One study of 34 itraconazole-resistant A. fumigatus isolates found that 74% were also cross-resistant to posaconazole. nih.gov However, the patterns can be complex. Certain mutations in the target enzyme, Cyp51A, lead to different cross-resistance profiles. For example, substitutions at the G54 position often result in cross-resistance to itraconazole and posaconazole, while substitutions at the M220 position can lead to elevated minimum inhibitory concentrations (MICs) for all azoles. nih.govoup.com

In Candida species, the development of resistance to one azole can also lead to cross-resistance to others. Laboratory evolution experiments with Candida parapsilosis showed that strains evolved in the presence of posaconazole developed cross-resistance to all other tested azoles, including fluconazole and voriconazole. asm.org This pan-azole resistance was linked to a mutation in the ERG3 gene, which is involved in a later step of the ergosterol (B1671047) biosynthesis pathway. asm.org

The table below illustrates cross-resistance patterns observed in clinical isolates of Aspergillus fumigatus with itraconazole resistance.

Isolate GroupNumber of Isolates% Cross-Resistant to Voriconazole% Cross-Resistant to Posaconazole
Itraconazole-Resistant A. fumigatus3465%74%

Data sourced from a study on clinical isolates of A. fumigatus. nih.gov

Experimental Induction and Reversion of Resistance in Laboratory Models

The mechanisms of posaconazole resistance can be studied in controlled laboratory settings through experimental evolution. nih.gov These experiments typically involve serially passaging fungal strains in the presence of gradually increasing concentrations of the antifungal drug. nih.gov This process allows researchers to select for and identify the genetic mutations and adaptations that lead to resistance.

In one such study, Aspergillus fumigatus isolates were repeatedly cultured on media supplemented with posaconazole, itraconazole, or voriconazole. This exposure resulted in the acquisition of resistance to all tested triazoles in the initially susceptible isolates. nih.gov Interestingly, after the resistant isolates were subsequently transferred to a drug-free medium for several passages, most of them lost their acquired resistance. nih.gov This suggests that in some cases, resistance may be transient and associated with a fitness cost to the fungus in the absence of the drug.

In Candida parapsilosis, strains evolved under posaconazole pressure developed pan-azole resistance through a mutation in the ERG3 gene. asm.org In contrast, strains evolved with fluconazole or voriconazole developed resistance primarily through mutations affecting efflux pump regulation. asm.org This highlights how different azoles can select for distinct resistance pathways even within the same species.

These laboratory models are invaluable for understanding the genetic pathways to resistance and for observing phenomena such as the stability of resistance and the potential for reversion to susceptibility. frontiersin.orgnih.govasm.org

Pharmacokinetic and Pharmacodynamic Research Preclinical Focus

Absorption Dynamics in In Vitro and Animal Models

The oral absorption of posaconazole (B62084) is a complex process significantly influenced by its physicochemical properties, namely its lipophilicity and low aqueous solubility. nih.gov Preclinical studies have established that its absorption is limited by solubility and can become saturated at higher doses. nih.govfungalinfectiontrust.org Dose-related increases in exposure were observed in preclinical animal models, though saturation of absorption was noted at higher concentrations. nih.gov

Several factors have been identified in preclinical and related studies that significantly modulate the oral bioavailability of posaconazole. The absorption of the oral suspension formulation is particularly sensitive to these conditions.

Food Intake: The presence of food, especially high-fat meals, dramatically enhances the bioavailability of posaconazole. researchgate.netnih.gov Compared to a fasted state, administration with a non-fat meal can increase exposure by 2.6-fold, while a high-fat meal can increase it fourfold. nih.gov This is attributed to the lipophilic nature of the compound. mdpi.com

Dose Fractionation: Splitting the total daily dose into multiple smaller doses increases bioavailability. researchgate.netnih.gov Studies in healthy volunteers, which corroborate preclinical findings, showed that administering posaconazole oral suspension as 400 mg every 12 hours or 200 mg every 6 hours led to a 98% and 220% increase in bioavailability, respectively, compared to a single 800 mg dose. jefferson.edu This effect is likely due to overcoming the solubility-limited absorption. nih.gov

Formulation: Different oral formulations exhibit varied bioavailability. Studies in dogs demonstrated that a delayed-release tablet resulted in significantly greater and more consistent absorption compared to the oral suspension. avma.orgresearchgate.net The mean bioavailability of the oral suspension in dogs was highly variable at 26%, whereas the delayed-release tablet achieved a mean bioavailability of 159%. avma.orgresearchgate.net

Table 1: Bioavailability of Posaconazole Formulations in Dogs Data derived from a pharmacokinetic study in healthy dogs.

FormulationMean Bioavailability (%)Range (%)
Oral Suspension267.8 - 160
Delayed-Release Tablet15985 - 500
Source: avma.orgresearchgate.net

Gastrointestinal (GI) physiology plays a critical role in the absorption of the posaconazole oral suspension, a finding consistently observed in preclinical and clinical research.

Gastric pH: As a weakly basic compound, posaconazole's dissolution is favored in an acidic environment. wuxiapptec.comresearchgate.net Consequently, an elevated gastric pH, as induced by proton pump inhibitors (PPIs), can significantly decrease its absorption. jefferson.eduasm.org Conversely, co-administration with an acidic carbonated beverage like cola (pH 2.5) has been shown to enhance solubility and systemic exposure by prolonging the drug's retention time in the stomach. nih.govwuxiapptec.comresearchgate.net Mechanistic studies have confirmed that elevated gastric pH leads to reduced dissolution of posaconazole in the stomach, resulting in lower intestinal concentrations and decreased systemic absorption. researchgate.net

Gastric Motility: Alterations in gastric motility can also impact absorption. nih.govjefferson.edu While specific preclinical data is limited, clinical studies designed to investigate these factors show that changes in GI transit time can affect the extent of drug absorption. nih.govjefferson.edu

Distribution Characteristics in Animal Tissues

Posaconazole is characterized by extensive distribution into tissues, a property suggested by its large apparent volume of distribution observed across different animal species and in human studies. nih.govnih.govresearchgate.netjefferson.edu This lipophilic drug is highly bound to plasma proteins (>98%), predominantly albumin. researchgate.netnih.govmdpi.com

The apparent volume of distribution (Vd) of posaconazole is consistently large in animal models, indicating that the drug does not remain confined to the bloodstream and penetrates extensively into extravascular and intracellular spaces. researchgate.netnih.gov

In dogs, the Vd after intravenous administration was 3.3 L/kg. avma.orgresearchgate.net

Preclinical investigations in various species, including dogs and monkeys, corroborate the findings in humans, showing a large Vd. nih.gov Interspecies data indicates a Vd ranging from 5 to 25 L/kg, which supports the observation of extensive tissue penetration. researchgate.netjefferson.edu

Table 2: Pharmacokinetic Parameters of Intravenous Posaconazole in Dogs

ParameterMean ValueCoefficient of Variation (%)
Volume of Distribution (Vd)3.3 L/kg38
Clearance (CL)78 mL/h/kg59
Terminal Half-life (t½)29 hours23
Source: avma.orgresearchgate.net

Preclinical studies have confirmed the wide distribution of posaconazole into various tissues, including skin, liver, kidneys, heart, and alveolar cells. tandfonline.com Its ability to penetrate the central nervous system (CNS) has been a subject of specific investigation.

In murine models of fungal infection, posaconazole has demonstrated the ability to penetrate brain tissue. nih.gov In mice infected with Cryptococcus gattii or Fonsecaea monophora, brain tissue concentrations were approximately 53% of those in serum at lower doses, increasing to 70-80% at higher doses. nih.gov

Studies in mice with cryptococcal infections showed that posaconazole was superior to amphotericin B in reducing the fungal burden in the brain. mdpi.com

Despite these findings in animal models, penetration into the cerebrospinal fluid (CSF) is generally poor. nih.govoup.com In rabbits with cryptococcal meningitis, posaconazole showed efficacy despite having undetectable CSF concentrations. oup.com However, some evidence suggests that meningeal inflammation may increase CNS penetration. nih.govliverpool.ac.uk

Metabolism and Biotransformation Pathways

Unlike many other azole antifungals, posaconazole does not undergo significant metabolism through the cytochrome P450 (CYP) enzyme system. researchgate.netnih.govnih.gov Its biotransformation is primarily mediated by Phase 2 metabolic pathways.

The principal route of metabolism for posaconazole is UDP-glucuronidation (UGT), a Phase 2 conjugation reaction. researchgate.netnih.govjefferson.edunih.gov Specifically, the UGT1A4 enzyme is involved in forming glucuronide conjugates. nih.gov There are no major circulating active metabolites of posaconazole. jefferson.edueuropa.eu The metabolites that are formed, primarily glucuronide conjugates, along with the parent drug, are excreted mainly in the feces. jefferson.edunih.goveuropa.eu

In vitro studies have identified posaconazole as a substrate for the P-glycoprotein (P-gp) efflux transporter, which may influence its distribution and disposition. nih.govjefferson.edueuropa.eu It is also a potent inhibitor of the CYP3A4 enzyme, which is the basis for potential drug-drug interactions, though it does not significantly rely on the CYP system for its own clearance. researchgate.netnih.goveuropa.eu

Role of Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition)

Preclinical and clinical research has established that Posaconazole interacts with the cytochrome P450 (CYP450) enzyme system, though its effects are notably specific compared to other azole antifungals. nih.govnih.gov The primary and most significant interaction is the potent inhibition of the CYP3A4 isoenzyme. nih.govresearchgate.netresearchgate.net In a crossover study involving healthy volunteers, the administration of Posaconazole led to a significant increase in the area under the concentration-time curve (AUC) of midazolam, a known substrate of hepatic CYP3A4. nih.govnova.edu The midazolam AUC increased by approximately 1.83-fold, clearly indicating inhibition of hepatic CYP3A4. nova.edu This inhibitory effect is concentration-dependent, with the newer tablet formulation, which achieves higher plasma concentrations, expected to cause a greater degree of CYP3A4 inhibition than the oral suspension. researchgate.net

Conversely, studies using a cocktail of probe substrates have demonstrated that Posaconazole does not significantly inhibit other major CYP450 isoenzymes. nih.govresearchgate.net Research indicates no meaningful effect on CYP1A2, CYP2C8/9, CYP2D6, and CYP2E1. nih.govresearchgate.net This selective inhibition profile suggests that Posaconazole may have a more narrow and predictable drug-drug interaction profile compared to other triazoles that inhibit multiple CYP pathways. nih.govnih.gov

Table 1: Effect of Posaconazole on Various Cytochrome P450 Isoenzymes

CYP450 IsoenzymeProbe SubstrateObserved Effect in Preclinical/Clinical StudiesReference
CYP3A4 (hepatic)MidazolamSignificant Inhibition (1.83-fold increase in midazolam AUC) nih.govnova.edu
CYP1A2CaffeineNo significant inhibition nih.gov
CYP2C8/9TolbutamideNo significant inhibition nih.gov
CYP2D6DextromethorphanNo significant inhibition nih.gov
CYP2E1ChlorzoxazoneNo significant inhibition nih.gov

Excretion Pathways in Preclinical Systems

Studies investigating the elimination of Posaconazole have shown that the primary route of excretion is through the feces. onlinejbs.comnih.gov Following a single oral dose of radiolabeled Posaconazole in healthy subjects, approximately 77% of the dose was recovered in the feces. onlinejbs.com Renal elimination plays a minor role in the clearance of the parent drug. researchgate.netoup.com Only about 14% of the administered dose is excreted in the urine, predominantly in the form of its glucuronide conjugates. onlinejbs.com The negligible renal clearance of the active compound means that dose adjustments are not typically required in the presence of renal impairment. oup.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models

Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC) as a Correlate of Efficacy

In various preclinical infection models, the pharmacokinetic/pharmacodynamic (PK/PD) index most predictive of Posaconazole's efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.govnih.gov This finding is consistent with observations for other azole antifungals. nih.govasm.org

In a neutropenic murine model of disseminated candidiasis caused by Candida albicans, the free-drug AUC/MIC ratio was strongly correlated with treatment efficacy. asm.org For various C. albicans isolates, the mean free-drug AUC/MIC ratio associated with producing 50% of the maximal effect (ED50) was 16.9. asm.orgnih.gov

For mold infections, particularly those caused by Aspergillus species, the AUC/MIC ratio is also a critical determinant of outcome. unimelb.edu.aunih.govd-nb.info In an inhalational murine model of invasive aspergillosis, an AUC/MIC ratio of 167 was associated with a half-maximal antifungal effect. nih.gov Other studies have suggested that total AUC/MIC ratios of 167 to 187 are predictive of successful treatment against Aspergillus spp. d-nb.info

Table 2: Key PK/PD Parameters for Posaconazole from Animal Models

PathogenAnimal ModelPK/PD IndexTarget Value for EfficacyReference
Candida albicansNeutropenic Murine Disseminated CandidiasisFree Drug AUC/MIC16.9 (for 50% maximal effect) asm.orgnih.gov
Aspergillus fumigatusInhalational Murine Invasive AspergillosisTotal AUC/MIC167 (for 50% maximal effect) nih.gov
Aspergillus spp.In vivo modelsTotal AUC/MIC167 - 187 d-nb.info
Rhizopus oryzaeIn vivo modelsTotal AUC/MIC>100 d-nb.info

Dose-Response Relationships in Preclinical Infection Models

Preclinical studies have consistently demonstrated a potent, dose-dependent antifungal activity for Posaconazole in various animal infection models. nih.gov In a murine model of invasive pulmonary aspergillosis, there was a clear dose-dependent decline in serum galactomannan (B225805) concentrations, a biomarker for fungal burden. nih.gov Near-maximal suppression of this biomarker was achieved with a dose of 20 mg/kg/day. nih.gov

Similarly, in a murine model of disseminated infection with the Aspergillus terreus complex, Posaconazole showed significant efficacy that was dependent on the dose administered. nih.gov Treatment with 5, 10, or 20 mg/kg twice daily resulted in prolonged survival and reduced tissue burden compared to untreated controls. nih.gov The highest dose (20 mg/kg) provided the greatest therapeutic benefit, significantly reducing fungal burden in the kidneys and lowering serum galactomannan levels more effectively than the lower doses. nih.gov This dose-response relationship directly correlates with the drug exposure achieved, as serum concentrations of Posaconazole increased with higher doses. nih.gov

Table 3: Dose-Response Efficacy of Posaconazole in Murine Model of A. terreus Infection

Treatment Group (Dose)Mean Survival Time (Days)Kidney Fungal Burden (log10 CFU/g)Reference
Control (untreated)4.34.01 nih.gov
Posaconazole (5 mg/kg BID)7.12.89 nih.gov
Posaconazole (10 mg/kg BID)>102.01 nih.gov
Posaconazole (20 mg/kg BID)>101.34 nih.gov

Preclinical Antifungal Spectrum and Efficacy Studies in Vitro and Animal Models

In Vitro Susceptibility Profiles Across Fungal Species

The in vitro activity of posaconazole (B62084) has been evaluated against a vast collection of clinically important yeasts, molds, and endemic fungi, consistently demonstrating potent and broad-spectrum action. nih.govasm.orgnih.gov

Posaconazole exhibits robust activity against a wide range of yeast pathogens. In a large surveillance study involving 3,312 clinical isolates of Candida spp., posaconazole demonstrated potent activity with a 90% minimum inhibitory concentration (MIC90) of 0.5 µg/mL. nih.gov It was generally more potent than both fluconazole (B54011) and itraconazole (B105839) against most Candida species. nih.gov Candida albicans is particularly susceptible, with a reported MIC90 of 0.06 µg/mL. nih.gov The compound also retains activity against species that can show reduced susceptibility to other azoles, such as C. glabrata and C. krusei. asm.orgresearchgate.net

Against 373 isolates of Cryptococcus neoformans, posaconazole was also highly active, with 100% of isolates inhibited at a concentration of ≤1 µg/mL and a MIC90 of 0.5 µg/mL. nih.gov Its activity against Cryptococcus species is considered comparable to that of itraconazole and voriconazole (B182144). oup.com Studies have shown that posaconazole is effective against fluconazole-resistant Candida isolates and demonstrates synergy when combined with flucytosine against C. neoformans for some isolates. asm.orgnih.gov

Fungal SpeciesNo. of IsolatesPosaconazole MIC Range (µg/mL)Posaconazole MIC90 (µg/mL)Reference
Candida spp. (Overall)3,312N/A0.5 nih.gov
Candida albicansN/AN/A0.06 nih.gov
Candida glabrataN/AN/A4 nih.gov
Cryptococcus neoformans373N/A0.5 nih.gov
Cryptococcus neoformans (3 isolates)30.125 - 1.0N/A oup.com

Posaconazole demonstrates potent in vitro activity against a wide variety of filamentous fungi, including species that are often difficult to treat. nih.gov Against a large collection of Aspergillus species, the MIC90 was 0.5 µg/mL. asm.org Its activity is superior to or comparable with that of itraconazole and amphotericin B against Aspergillus. researchgate.netasm.org Posaconazole also retains activity against some Aspergillus isolates that exhibit resistance to itraconazole. asm.org A study evaluating isolates from a clinical trial found posaconazole's activity against Aspergillus fumigatus (MIC90 0.5 mg/L) to be similar to voriconazole. researchgate.net

A key feature of posaconazole is its consistent activity against the Zygomycetes, a group of molds often resistant to other azoles like voriconazole. asm.orgnih.gov Studies have reported MIC90 values for posaconazole against Zygomycetes ranging from 4.0 µg/mL. asm.orgnih.gov It is significantly more active than voriconazole and fluconazole against these pathogens. nih.govoup.com The activity of posaconazole against Fusarium species has also been noted and is generally considered better than that of itraconazole. nih.govresearchgate.net

Fungal Species/GroupNo. of IsolatesPosaconazole MIC Range (µg/mL)Posaconazole MIC90 (µg/mL)Reference
Aspergillus spp. (Overall)1,423N/A0.5 asm.org
Aspergillus fumigatus39≤0.002 - 0.50.031 asm.org
Aspergillus terreus complex21N/AN/A nih.gov
Zygomycetes (Overall)37N/A4 nih.gov
Zygomycetes30N/AN/A researchgate.net
Zygomycetes59N/AN/A oup.com
Lichtheimia corymbifera, Rhizopus oryzae30.125 - 1.0N/A nih.gov

Posaconazole has shown excellent in vitro activity against the dimorphic fungi responsible for endemic mycoses. nih.govthieme-connect.de This includes potent activity against Blastomyces dermatitidis, Coccidioides species, and Histoplasma capsulatum. oup.comnih.gov For these endemic pathogens, MIC90 values have been reported to be as low as 0.125 µg/mL for B. dermatitidis and 0.25 µg/mL for H. capsulatum and Coccidioides spp. oup.com This broad-spectrum coverage against endemic fungi highlights its potential utility in geographic regions where these infections are prevalent.

In Vivo Efficacy in Non-Human Infection Models

The promising in vitro profile of posaconazole is supported by extensive efficacy studies in various animal models of invasive fungal infections. nih.govhospitalpharmacyeurope.com

In murine models of disseminated aspergillosis caused by various Aspergillus species, including A. fumigatus and the often amphotericin B-resistant A. terreus, posaconazole has demonstrated significant efficacy. researchgate.netnih.govasm.org Treatment with posaconazole in these models leads to prolonged survival and a marked reduction in fungal burden in target organs such as the kidneys, lungs, and brain. nih.govnih.gov Its efficacy in neutropenic mouse models of aspergillosis has been shown to be superior to that of both itraconazole and amphotericin B. researchgate.net Furthermore, studies have demonstrated that survival in murine models of aspergillosis is dependent on both the posaconazole dose and the in vitro MIC of the infecting isolate. asm.org Combination therapy of posaconazole with amphotericin B has also shown synergistic effects, leading to greater survival increases and tissue burden reduction than monotherapies in some models. researchgate.net

Posaconazole has shown therapeutic activity in animal models of cryptococcosis. oup.com In murine models of systemic cryptococcosis, posaconazole treatment was effective at prolonging the survival of infected mice and was superior to amphotericin B in reducing the fungal burden in the brain for certain isolates. researchgate.netoup.com The effectiveness was often dose-dependent. oup.com In a rabbit model of cryptococcal meningitis, oral posaconazole therapy resulted in negative cerebrospinal fluid (CSF) titers, indicating that the drug has therapeutic activity in the central nervous system. oup.com Combination therapy with flucytosine has also been explored in murine models, demonstrating a potentiation of antifungal activity and a significant reduction in fungal counts compared to either drug alone. nih.gov Similarly, combining posaconazole with amphotericin B was generally more effective than the triazole alone in survival studies. asm.org

Galleria mellonella Larvae Models

The greater wax moth larva, Galleria mellonella, has emerged as a valuable invertebrate model for the preclinical evaluation of antifungal agents due to its sophisticated innate immune system, which shares similarities with that of vertebrates. oup.com This model has been employed to assess the in vivo efficacy of posaconazole against a range of fungal pathogens.

Studies have utilized G. mellonella to evaluate posaconazole's activity against medically important fungi such as Aspergillus species and Mucorales. oup.comresearchgate.net In one study, the efficacy of posaconazole was tested against both azole-susceptible (AfS) and azole-resistant (AfR1, AfR2) strains of Aspergillus fumigatus. The results demonstrated a dose-dependent effect on the survival of infected larvae, with a 4 µ g/larva dose significantly improving survival for larvae infected with AfS and AfR1 strains. nih.gov

Table 1: Survival of G. mellonella Larvae Infected with A. fumigatus and Treated with Posaconazole nih.gov
A. fumigatus StrainPosaconazole Dose (µg/larva)Survival Outcome vs. Untreated Control
AfS (Susceptible)4Increased survival (p=0.0004)
AfR1 (Resistant)4Increased survival (p<0.0001)
AfR2 (Resistant)4No significant increase in survival (p=0.41)

In models of mucormycosis, posaconazole demonstrated superior activity compared to liposomal amphotericin B and isavuconazole (B1672201) in treating G. mellonella infected with various Mucorales species. oup.comscienceopen.com The model has also been instrumental in confirming in vivo resistance to posaconazole in an A. flavus strain that exhibited a high minimum inhibitory concentration (MIC) in vitro. researchgate.net Furthermore, the G. mellonella model has been used to demonstrate the potentiation of posaconazole's activity when combined with the immunosuppressant tacrolimus (B1663567), showing a significant decrease in the fungal burden of both azole-sensitive and resistant A. fumigatus. frontiersin.orgfrontiersin.org

Evaluation of Fungal Burden Reduction in Animal Organs

A critical measure of antifungal efficacy in preclinical models is the quantification of fungal burden in the organs of infected animals. Studies have consistently shown that posaconazole effectively reduces the fungal load in various target organs across different animal models and fungal pathogens.

In a murine model of disseminated infection with Scedosporium prolificans, treatment with posaconazole at 50 mg/kg/day resulted in a significant reduction of fungal burden in the liver. nih.gov Similarly, in a rat model of invasive pulmonary aspergillosis, a high dose of posaconazole (20 mg/kg) led to a significantly lower fungal burden in the lungs compared to control groups and lower-dose regimens. oup.com

The efficacy of posaconazole has also been demonstrated in neutropenic murine models of pulmonary aspergillosis and mucormycosis, where treatment resulted in significant, dose-dependent reductions in lung fungal burden as measured by quantitative real-time PCR. asm.org For instance, against Aspergillus fumigatus, posaconazole achieved a 90% effective concentration at an Area Under the Curve (AUC) to MIC ratio of 76. asm.org

Table 2: Fungal Burden Reduction in Animal Models with Posaconazole Monotherapy
Animal ModelFungal PathogenOrganFindingCitation
MiceScedosporium prolificansLiverSignificantly reduced CFU counts (P < 0.05) nih.gov
Rats (immunosuppressed)Aspergillus fumigatusLungLower fungal burden at 20 mg/kg dose (P = 0.0002) oup.com
Rabbits (neutropenic)Aspergillus fumigatusLungSignificant reduction in residual fungal burden mdpi.com
MiceCryptococcus neoformansBrainSuperior to Amphotericin B in reducing fungal burden mdpi.com
RabbitsExserohilum rostratumCerebrum, Cerebellum, Spinal CordSignificant reduction in residual fungal burden nih.gov

In a rabbit model of central nervous system (CNS) phaeohyphomycosis caused by Exserohilum rostratum, posaconazole monotherapy significantly diminished the residual fungal burden in the cerebrum, cerebellum, spinal cord, and paravertebral muscle. nih.gov Furthermore, in a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, posaconazole treatment was associated with a significant reduction in residual fungal burden, pulmonary infarct score, and total lung weight. mdpi.com

Survival Analysis in Preclinical Infection Studies

Survival analysis is a primary endpoint in preclinical infection studies, providing a clear indication of a drug's potential therapeutic benefit. Posaconazole has been shown to improve survival rates in numerous animal models of invasive fungal infections. nih.gov

In an immunosuppressed rat model of invasive pulmonary aspergillosis, posaconazole conferred a dose-dependent survival benefit. oup.com Dosages of 2 mg/kg improved survival over the control group (P = 0.04), and a 4 mg/kg dose was superior to the 2 mg/kg dose (P < 0.05). oup.com Similarly, in a murine model of disseminated aspergillosis, the combination of posaconazole with amphotericin B resulted in a greater increase in survival compared to monotherapies. nih.gov

However, the effect on survival can be pathogen-dependent. In a murine model of disseminated Scedosporium prolificans infection, posaconazole monotherapy did not significantly extend the mean survival time compared to the control group (7.4 days vs. 7.0 days). nih.gov In studies of murine mucormycosis, posaconazole was found to be less effective than amphotericin B in improving survival. nih.gov

Combination Antifungal Therapy Research (Preclinical)

Synergy Studies with Other Antifungal Classes (e.g., Caspofungin, Amphotericin B)

The combination of antifungal agents with different mechanisms of action is a strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Preclinical research has extensively investigated posaconazole in combination with echinocandins and polyenes.

Combination with Caspofungin: The combination of posaconazole and the echinocandin caspofungin has demonstrated synergistic or additive effects against a variety of fungi. jocmr.orgasm.org In one in vitro study, this combination was found to be synergistic against all 12 clinical isolates of zygomycetes tested, including Rhizopus, Absidia, Cunninghamella, and Syncephalastrum species. nih.gov The proposed mechanism for this synergy involves posaconazole's inhibition of ergosterol (B1671047) synthesis altering the cell membrane, potentially making the β-(1,3)-D-glucan synthase enzyme more accessible to caspofungin. nih.gov In vivo, the combination of posaconazole and caspofungin resulted in the complete clearance of fungal burden from all sampled tissues in a rabbit model of E. rostratum meningoencephalitis. nih.gov Against Aspergillus fumigatus, the combination was synergistic in most cases, including against some azole-resistant strains. asm.org However, in a murine model of pulmonary mucormycosis, the addition of caspofungin to a suboptimal posaconazole regimen did not significantly improve its activity. asm.org

Table 3: In Vitro Synergy of Posaconazole and Caspofungin against Zygomycetes nih.gov
Zygomycete IsolatePosaconazole MIC Alone (µg/ml)Caspofungin MIC Alone (µg/ml)Lowest Fractional Inhibitory Concentration Index (FICI)Interaction
Rhizopus sp.1&gt;2560.312Synergy
Rhizopus sp.1&gt;2560.281Synergy
Absidia sp.1&gt;2560.258Synergy
Absidia sp.0.5&gt;2560.375Synergy
Cunninghamella sp.1&gt;2560.5Synergy

Combination with Amphotericin B: Studies combining posaconazole with amphotericin B have yielded mixed but often positive results. In a murine model of disseminated Aspergillus fumigatus infection, the combination of amphotericin B and posaconazole resulted in a greater increase in survival and a more significant reduction in kidney and lung fungal burden than either drug used alone. nih.gov This synergistic interaction has also been noted in vitro against A. fumigatus, Candida glabrata, and Cryptococcus neoformans. mdpi.com In contrast, for murine mucormycosis, the combination therapy only provided an advantage over a subtherapeutic dose of amphotericin B and was not superior to a standard dose of amphotericin B monotherapy. nih.gov Another study also found that adding liposomal amphotericin B to a suboptimal posaconazole dose did not improve outcomes in a murine model of pulmonary mucormycosis. asm.org

Interactions with Immunosuppressants (e.g., Tacrolimus) and Calcineurin Pathway Modulation

A significant area of preclinical and clinical investigation involves the interaction between posaconazole and calcineurin inhibitors, such as tacrolimus (also known as FK506). This interaction has two facets: a pharmacokinetic interaction and a pharmacodynamic or synergistic antifungal effect.

The pharmacodynamic synergy is rooted in the calcineurin signaling pathway, which is a crucial regulator of stress responses, virulence, and drug resistance in many pathogenic fungi. nih.govnih.gov Tacrolimus inhibits calcineurin, and blocking this pathway can render fungi more susceptible to the effects of azole antifungals. nih.govnih.gov

Preclinical studies have confirmed this synergistic relationship. Research prompted by a clinical observation demonstrated that the combination of posaconazole and tacrolimus resulted in a 4-fold increase in efficacy against azole-resistant A. fumigatus isolates and a 30-fold increase against a sensitive strain in vitro. frontiersin.orgfrontiersin.orgnih.gov In vivo validation using the G. mellonella model showed that combining a subeffective dose of posaconazole with tacrolimus significantly reduced the fungal burden, effectively overcoming resistance to posaconazole monotherapy. frontiersin.org This potentiation led to a 2- to 7-fold greater reduction in the fungal load of azole-sensitive and -resistant A. fumigatus strains compared to posaconazole alone. frontiersin.orgfrontiersin.org Synergy between posaconazole and FK506 (tacrolimus) has also been demonstrated in animal models of mucormycosis. nih.gov

It is also established that posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is the primary enzyme responsible for metabolizing tacrolimus. europa.eu This leads to a significant pharmacokinetic drug-drug interaction, where co-administration of posaconazole markedly increases the plasma concentrations of tacrolimus. europa.euresearchgate.net

Novel Analogues, Derivatives, and Rational Drug Design

Design Principles for New Posaconazole (B62084) Derivatives

The design of new posaconazole derivatives is guided by established structure-activity relationships (SAR) and an understanding of its mechanism of action and resistance. nih.gov The goal is to create molecules with improved antifungal efficacy and better pharmacokinetic profiles.

The chemical structure of posaconazole, itself a derivative of itraconazole (B105839), offers several sites for modification to enhance its potency and spectrum of activity. Key modifications include:

Fluorine Substitution : Replacing the chlorine substituents found in its predecessor, itraconazole, with fluorine atoms in the phenyl ring was a crucial modification that enhanced both the potency and the activity spectrum of posaconazole. drugbank.com

Hydroxylation of the Side Chain : The introduction of a hydroxyl group to the triazolone side chain is another key structural feature that contributes to its enhanced biological activity. drugbank.com

Side Chain Modification : Researchers have explored modifying side chains to include primary alcohols or carboxylic acids. These changes aim to create stronger intermolecular interactions within the binding site of the target protein. nih.gov

Des-Triazole Analogues : A more radical approach involves the complete removal of the triazole moiety from the posaconazole scaffold. nih.gov This strategy was investigated to see if the anti-Hedgehog (Hh) pathway activity could be maintained or improved while potentially eliminating side effects associated with the triazole ring, such as Cyp3A4 inhibition. nih.gov

Table 1: Examples of Structural Modifications to the Posaconazole Scaffold

Modification Strategy Rationale Observed/Potential Outcome Reference
Replacement of Chlorine with Fluorine Enhance binding affinity and electronic properties. Enhanced potency and spectrum of activity. drugbank.com
Hydroxylation of Triazolone Side Chain Improve interactions with the target enzyme. Enhanced potency. drugbank.com
Removal of the Triazole Moiety Eliminate mechanism-based side effects (e.g., Cyp3A4 inhibition). Maintained anti-Hh activity with enhanced stability. nih.gov
Addition of Terminal Alcohol Improve solubility and intermolecular interactions. Improved anti-Hh properties compared to the parent compound. nih.gov

Strategies to Circumvent Resistance Mechanisms (e.g., P-glycoprotein Substrate Activity)

A significant challenge in drug therapy is the development of resistance. For posaconazole, one mechanism involves its role as a substrate for the P-glycoprotein (P-gp) efflux pump. tandfonline.comdermnetnz.org P-gp is a transporter protein that can actively remove drugs from cells, reducing their intracellular concentration and thus their efficacy. mdpi.com

Strategies to overcome this include:

Derivative Synthesis : A primary strategy is the synthesis of derivatives that are not P-gp substrates. tandfonline.com In one study, acetyl, benzyl (B1604629), and benzoyl derivatives of posaconazole were created. Subsequent in silico ADME analysis revealed that the benzyl and benzoyl derivatives did not act as P-gp substrates, making them promising candidates to combat this form of resistance. tandfonline.com

Inhibition of P-gp : Some azole antifungals have been shown to inhibit P-gp, which can enhance the cytotoxicity of other drugs. researchgate.net While posaconazole itself is a P-gp substrate, it also demonstrates inhibitory activity against the transporter. researchgate.netnih.gov

Structural Shielding : The long side chain of posaconazole is thought to play a role in reducing the development of resistance. It is suggested that this side chain can disrupt the multiple secondary interactions required for resistance-conferring mutations in the target enzyme, CYP51. nih.gov

Computational Chemistry and In Silico Studies

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions, pharmacokinetic properties, and formulation characteristics before costly and time-consuming synthesis and testing. fhnw.chmdpi.com

Molecular docking simulates the binding of a ligand (such as a posaconazole derivative) to the active site of its target protein. These studies provide crucial insights into the binding mode and the specific interactions that stabilize the complex.

Target: Lanosterol (B1674476) 14α-demethylase (CYP51) : As a triazole antifungal, posaconazole's primary mechanism of action is the inhibition of CYP51, an enzyme crucial for ergosterol (B1671047) synthesis in fungi. drugbank.comwikipedia.org Molecular docking studies help visualize how posaconazole and its analogues fit into the enzyme's active site, interacting with the heme cofactor and surrounding amino acid residues. drugbank.comresearchgate.net The long side chain is believed to form multiple secondary interactions within the substrate-binding tunnel, which may contribute to its potency and ability to overcome certain resistance mutations. nih.gov

Target: Smoothened (Smo) Protein : Posaconazole has also been identified as an inhibitor of the Hedgehog (Hh) signaling pathway through direct binding to the Smoothened (Smo) protein, a target for some anti-cancer drugs. nih.gov Molecular dynamics (MD) simulations have been used to study the binding of posaconazole analogues to Smo. These studies revealed that the difluorophenyl ring and tetrahydrofuran (B95107) portion of the molecule tend to orient at the solvent-accessible surface, while the side chain penetrates deep into the binding pocket. nih.gov

Target: DNA : Studies have also explored the interaction between posaconazole and DNA. Molecular docking suggested that posaconazole binds to the minor groove of calf-thymus DNA, a finding supported by spectroscopic methods. researchgate.netnih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital step in rational drug design. It helps to identify drug candidates with favorable pharmacokinetic properties and to weed out those likely to fail in later development stages.

Identifying Resistance Potential : ADME studies were crucial in identifying posaconazole as a P-glycoprotein (P-gp) substrate, a key factor in multidrug resistance. tandfonline.com

Screening New Derivatives : For novel posaconazole derivatives, in silico ADME analysis was used to screen for P-gp substrate activity. This computational screening successfully identified that benzyl and benzoyl derivatives were not P-gp substrates, highlighting them as promising leads for circumventing resistance. tandfonline.com

Software Tools : Various software platforms, such as QikProp (Schrödinger) and SwissADME, are used to calculate key ADME descriptors. jetir.orgrjptonline.org These tools can predict properties like water solubility, lipophilicity, and adherence to medicinal chemistry guidelines such as Lipinski's Rule of Five. rjptonline.org

Table 2: In Silico ADME Insights for Posaconazole and Derivatives

Compound ADME Property Investigated Finding Implication Reference
Posaconazole P-glycoprotein (P-gp) Substrate Activity Identified as a P-gp substrate. Potential for multidrug resistance. tandfonline.com
Benzyl Derivative of Posaconazole P-glycoprotein (P-gp) Substrate Activity Not a P-gp substrate. Good lead candidate to circumvent resistance. tandfonline.com
Benzoyl Derivative of Posaconazole P-glycoprotein (P-gp) Substrate Activity Not a P-gp substrate. Good lead candidate to circumvent resistance. tandfonline.com

Cocrystal Screening and Design to Improve Formulation Properties

Posaconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high lipophilicity, which can lead to poor and variable absorption. solvias.com Pharmaceutical cocrystallization is a technique used to improve the physicochemical properties of a drug without altering its chemical structure. scielo.br

Computational Pre-selection : Computational tools are used to accelerate the discovery of new cocrystals. fhnw.chacs.org Software like COSMOquick, which is based on COSMO-RS theory, can predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) like posaconazole and a list of potential coformers. solvias.comacs.org This allows researchers to pre-select and rank candidates, focusing experimental efforts on the most promising pairs. researchgate.net

High-Throughput Screening : The computationally ranked coformers are then subjected to high-throughput crystallization experiments (HTCS) to confirm cocrystal formation. fhnw.chsolvias.com This combined computational-experimental approach has proven to be an efficient strategy.

Improved Properties : Successful cocrystallization can lead to new crystalline forms with significantly improved dissolution rates compared to the pure drug. scielo.brscielo.br For example, cocrystals of posaconazole with adipic acid and glutaric acid have been successfully prepared and shown to enhance the drug's dissolution profile. scielo.brrjptonline.org A study that screened 140 potential coformers ultimately led to the synthesis of thirteen new posaconazole cocrystals, demonstrating improved dissolution profiles.

Synthesis and Preclinical Evaluation of Novel Posaconazole Analogues

The development of novel analogues of posaconazole has been a focused area of research, aiming to enhance its antifungal spectrum, improve its pharmacological properties, and overcome resistance. researchgate.net The core structure of posaconazole, a hydroxylated analogue of itraconazole, serves as a scaffold for creating new chemical entities. beilstein-journals.org Synthetic strategies have involved the modification of the side chains of the core triazole structure. For instance, researchers have designed and synthesized a library of triazole antifungal agents incorporating piperazine (B1678402) side chains, analogous to those in itraconazole and posaconazole, utilizing click chemistry based on the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51). mdpi.com Other approaches have included the synthesis of acetyl, benzyl, and benzoyl derivatives of posaconazole to explore their potential as inhibitors of other cellular targets. tandfonline.com These synthesized compounds are then subjected to rigorous preclinical evaluation to determine their biological activity and initial safety profile.

The primary evaluation of novel posaconazole analogues involves testing their in vitro activity against a panel of pathogenic fungi. These screenings are crucial for identifying compounds with potent and specific antifungal effects. For example, a series of newly synthesized triazole compounds with a piperazine moiety were evaluated for their activity against several human pathogenic fungi. mdpi.com In one study, a synthesized analogue, compound 3d, which incorporates an N-phenylpiperazine moiety, demonstrated the highest growth inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net These analogues also showed superiority to fluconazole (B54011) in their ability to inhibit the biofilm mass of Candida at sub-inhibitory concentrations. researchgate.net

The antifungal activity of posaconazole itself is broad, inhibiting the growth of most fungal species at concentrations of 1 mg/l or lower. nih.gov Its activity is noted to be superior to fluconazole and even itraconazole against Aspergillus species. nih.gov Novel analogues are often compared against these established agents. For instance, newly developed tetrazole compounds featuring a pyrazole (B372694) moiety have shown potent broad-spectrum antifungal activity, with some compounds exhibiting MIC values significantly better than fluconazole against drug-resistant Candida auris isolates. acs.org

Table 1: In Vitro Antifungal Activity of Selected Posaconazole Analogues

Compound/Analogue Fungal Species Activity (MIC) Source
Compound 3d (N-phenylpiperazine moiety) Candida albicans 16 µg/mL researchgate.net
Posaconazole Candida spp. ≤1.0 µg/ml reviberoammicol.com
Posaconazole Cryptococcus neoformans ≤1.0 µg/ml reviberoammicol.com
Posaconazole Aspergillus spp. Superior to Itraconazole nih.gov
Tetrazole Analogue 8 C. auris 789 0.125 µg/mL acs.org

| Tetrazole Analogue 15 | C. auris 789 | 0.25 µg/mL | acs.org |

This table is interactive and represents a summary of findings from the referenced studies.

Following the assessment of antifungal efficacy, novel analogues undergo preclinical toxicity screening to evaluate their safety profile. This typically involves in vitro cytotoxicity assays against mammalian cell lines. For example, in the process of identifying new antifungal agents, a library of aromatic acylhydrazones was screened for low toxicity in mammalian cells. asm.org Similarly, when exploring posaconazole derivatives for anti-cancer properties, their effects on the viability of human cell lines are assessed. tandfonline.com During a drug repurposing screening to identify new CYP11A1 inhibitors, several compounds, including itraconazole, were excluded from further analysis due to high cytotoxicity in T helper 2 (Th2) cells, whereas posaconazole did not show significant reduction in cell viability. nih.gov In another study, unlike ketoconazole (B1673606) and posaconazole which were identified as mitochondrial toxicants in a specific cell model, fluconazole and voriconazole (B182144) were not found to be toxic. frontiersin.org These initial in vitro toxicity assays are critical for selecting candidates with a promising therapeutic window for further in vivo studies. asm.org

Drug Repurposing Research for Posaconazole and Analogues

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, has identified non-antifungal applications for posaconazole and its analogues. mdpi.com This strategy is advantageous because established drugs have well-documented pharmacological and safety profiles, which can expedite their development for new indications. mdpi.com Research has revealed that posaconazole possesses anti-tumor properties, attributed to its ability to inhibit critical signaling pathways in cancer cells. nih.govaacrjournals.org

A significant finding in the repurposing of posaconazole is its identification as an inhibitor of Cytochrome P450 11A1 (CYP11A1). nih.govcam.ac.uk CYP11A1 is the rate-limiting enzyme in the biosynthesis of all steroid hormones, converting cholesterol to pregnenolone (B344588). nih.govnih.gov Dysregulated steroidogenesis can promote cancer progression by suppressing anti-tumor immunity. nih.govcam.ac.uk

An in silico structure-based drug repurposing approach first identified posaconazole as a potential CYP11A1 inhibitor. nih.govcam.ac.uk Docking analysis revealed that posaconazole can form stable interactions, including multiple hydrogen bonds, with key residues at the enzyme's binding site. nih.govcam.ac.uk Subsequent in vitro studies confirmed this inhibitory activity. In cell-based assays, posaconazole was shown to inhibit CYP11A1-mediated production of pregnenolone. nih.gov In fact, under specific experimental conditions, posaconazole inhibited pregnenolone production by at least 67%. nih.gov This inhibition was found to be more potent than that of aminoglutethimide, an established steroidogenesis inhibitor. nih.gov The mechanism involves posaconazole fitting into the active site of CYP11A1 and coordinating the heme iron with one of its nitrogen atoms, which is characteristic of a Type II spectral response consistent with enzyme inhibition. nih.govfrontiersin.org

The inhibition of CYP11A1 by posaconazole has been linked to the enhancement of anti-tumor immunity, a promising avenue for cancer therapy. nih.govnih.gov The therapeutic potential of this non-antifungal activity has been explored in both in vitro and in vivo models of cancer.

In vitro studies have demonstrated that posaconazole can suppress the viability of cancer cells and inhibit signaling pathways crucial for tumor growth. For instance, posaconazole was found to inhibit the Hedgehog signaling pathway, which is abnormally activated in certain cancers like embryonal rhabdomyosarcoma (ERMS) and basal cell carcinoma. nih.govaacrjournals.org In ERMS cell lines, posaconazole treatment suppressed cell viability and induced cell cycle arrest. nih.gov In glioblastoma (GBM) cells, posaconazole exhibited potent cytotoxicity, inhibited cell proliferation, and attenuated the stemness of cancer stem-like cells. frontiersin.org

The anti-tumor effects of posaconazole have been validated in in vivo animal models. In a mouse model of lung metastasis using metastatic melanoma cells, oral administration of posaconazole was shown to restrict tumor growth and metastasis by stimulating anti-tumor immunity. nih.govnih.govcam.ac.uk The treatment led to a favorable shift in the tumor microenvironment, characterized by an increase in anti-tumoral M1 macrophages and a decrease in pro-tumoral M2 macrophages in the lung. nih.gov Furthermore, posaconazole treatment increased the frequency of activated T cells and enhanced the expression of anti-tumor cytokines like IFN-γ and TNF-α. nih.gov In a separate in vivo study using a glioblastoma model, mice treated with posaconazole showed significantly reduced tumor volumes compared to the control group. frontiersin.org These findings highlight posaconazole's potential as an immunomodulatory agent in cancer therapy. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
11-deoxycorticosterone
11-deoxycortisol
Acetyl derivative of posaconazole
Aldosterone
Aminoglutethimide
Amphotericin B
Anidulafungin
Benzoyl derivative of posaconazole
Benzyl derivative of posaconazole
Caspofungin
Cholesterol
Cortisol
Cyclopamine
CYP11A1
CYP51
Fluconazole
Grazoprevir
Isavuconazole (B1672201)
Itraconazole
Ketoconazole
Linoleic acid
Micafungin
Miconazole
Octenidine
Oprozomib
Posaconazole
Pregnenolone
Ravuconazole
Selegiline
Tacrolimus (B1663567)
Tetrandrine

Advanced Analytical Methodologies in Posaconazole Research

Chromatographic Techniques

Chromatographic methods are indispensable for separating and quantifying components within a mixture. For posaconazole (B62084) and its intermediates, high-performance liquid chromatography and its hyphenation with mass spectrometry are the cornerstone techniques for analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of posaconazole and its process-related impurities, including intermediates. longdom.org The development of a stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products or unreacted starting materials. nih.gov

Research has focused on developing robust, sensitive, and specific reverse-phase HPLC (RP-HPLC) methods for this purpose. nih.govchemrj.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govresearchgate.net For instance, a validated HPLC method demonstrated good linearity over a concentration range of 2-20 μg/mL, with recovery percentages for posaconazole from bulk and marketed formulations at 99.01% and 99.05%, respectively. nih.govresearchgate.net The specificity of these methods ensures that there is no interference from other components at the retention time of the analyte. nih.govnih.gov

The selection of chromatographic conditions is paramount for achieving optimal separation. Isocratic elution is often employed, though gradient methods can be used for more complex mixtures of impurities. nih.govgoogle.com A key aspect of method development is ensuring the stability of the analyte in the chosen mobile phase; for example, degradation of posaconazole was observed when acetonitrile (B52724) was used as the organic solvent in one study, necessitating a switch to methanol. nih.gov The choice of column, such as a C8 or C18, also significantly impacts separation efficiency. nih.gov

Table 1: Examples of HPLC Conditions for Posaconazole Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Shim-pack C8 (250 x 4.6 mm; 5 µm) nih.gov Zorbax SB C18 (250 x 4.6 mm, 5 µm) chemrj.org Phenomenex Hyperclone C18 nih.gov
Mobile Phase Methanol:Water (75:25, v/v) nih.gov Acetonitrile:Water (50:50, v/v) as diluent chemrj.org Acetonitrile:10mM Phosphate Buffer pH 6.8 (55:45) nih.gov
Flow Rate 1.0 mL/min nih.gov 1.2 mL/min chemrj.org 1.0 mL/min nih.gov
Detection 260 nm nih.gov 262 nm chemrj.org 262 nm nih.gov
Retention Time ~8.5 min nih.gov ~4.7 min chemrj.org ~7.6 min nih.gov
Mode Isocratic nih.gov Gradient chemrj.org Isocratic nih.gov

While HPLC with UV detection is excellent for quantification, mass spectrometry (MS) detectors are required for the structural identification of unknown impurities and degradation products. americanpharmaceuticalreview.com Techniques such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) and tandem Mass Spectrometry (LC-MS/MS) provide high-resolution mass data and fragmentation patterns, which are essential for elucidating the structures of novel compounds. researchgate.netnih.gov

Stress testing of posaconazole under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) reveals its susceptibility to degradation, particularly under oxidative stress. researchgate.netnih.gov Studies have successfully used LC-TOF/MS and LC-MS/MS to identify and characterize these degradation products. researchgate.netnih.gov For example, three previously unknown degradants formed under oxidative conditions were isolated and identified as N-oxides of posaconazole. nih.gov The high mass accuracy of TOF-MS helps determine the elemental composition of the unknown molecules, while MS/MS experiments provide fragmentation data that helps pinpoint the exact site of modification on the parent structure. americanpharmaceuticalreview.com This analytical approach is directly applicable to identifying and characterizing any side-products or impurities related to "Posaconazole inter-8" that may arise during synthesis.

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about molecular structure and solid-state properties, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including posaconazole and its intermediates. nih.gov Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR are used to confirm the identity of synthesized compounds and to characterize unknown impurities. researchgate.netnih.gov The chemical shifts, coupling constants, and correlations observed in NMR spectra provide a detailed map of the molecular structure.

For complex molecules like posaconazole, advanced solid-state NMR (ssNMR) techniques are also employed, particularly at natural isotopic abundance. nih.gov Ultrafast Magic Angle Spinning (MAS) NMR, with spinning frequencies above 100 kHz, enhances spectral resolution and sensitivity, allowing for detailed analysis. nih.govacs.org This has been used to obtain atomic-resolution data for posaconazole, with 2D and 3D homo- and heteronuclear correlation spectra facilitating resonance assignments. nih.gov For instance, a 2D 13C-1H HETCOR experiment on posaconazole required 45 hours of signal averaging to acquire, highlighting the complexity and the power of the technique for unlabeled samples. nih.gov Such methods are invaluable for confirming the precise covalent structure of "this compound" and ensuring it is free from isomeric impurities.

Fourier Transform (FT)-Raman spectroscopy is a non-destructive vibrational spectroscopy technique used to investigate the solid-state characteristics of pharmaceutical materials. researchgate.netacs.org It is particularly useful for identifying different polymorphic forms, which can have different physical properties. mdpi.comresearchgate.net In posaconazole research, FT-Raman has been used to characterize new cocrystals and to differentiate between polymorphs, such as Form I and the hydrate (B1144303) Form-S. researchgate.netacs.orgmdpi.com

The Raman spectra of different forms exhibit subtle but significant differences. For example, the most pronounced differences between posaconazole Form I and Form-S were observed in the spectral ranges of 729–745 cm⁻¹ and 1382–1402 cm⁻¹. mdpi.com The peak for Form-S at 738 cm⁻¹ is well-differentiated from the Form I peak at 745 cm⁻¹, providing a clear marker for identification. mdpi.com This technique would be equally vital for controlling the solid form of a crystalline intermediate like "this compound," ensuring batch-to-batch consistency.

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TGA-FTIR) is a hyphenated technique that combines the quantitative mass loss information from TGA with the chemical identification capabilities of FTIR. As a sample is heated in the TGA, any evolved gases are transferred to an FTIR gas cell for analysis. This provides information on the thermal stability of the compound and the nature of its decomposition products. researchgate.netacs.org

This method has been applied in the study of posaconazole cocrystals to understand their thermal behavior. researchgate.netacs.org The TGA thermogram shows the temperature ranges where mass loss occurs, while the corresponding FTIR spectra of the evolved gases identify the molecules being released, such as water, solvent, or decomposition fragments. ul.ie For an intermediate like "this compound," TGA-FTIR analysis would be crucial for establishing its thermal stability profile and understanding its decomposition pathways, which is important for defining safe handling and storage conditions.

X-ray Diffraction (PXRD) for Polymorphism and Cocrystal Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical tool for the solid-state characterization of pharmaceutical compounds, including intermediates in the synthesis of posaconazole. It provides unique fingerprint diffraction patterns that are characteristic of a specific crystalline solid form, making it indispensable for identifying polymorphs, solvates, and cocrystals. While specific PXRD studies detailing the polymorphism and cocrystal characterization of the specific compound "this compound" (CAS No. 161532-56-5) are not extensively available in public literature, the application of this technique is well-documented for other key intermediates in the posaconazole synthesis pathway.

Research detailed in patent literature demonstrates the use of PXRD to characterize novel crystalline forms of Benzyl (B1604629) posaconazole, a crucial intermediate for producing the final amorphous posaconazole active pharmaceutical ingredient (API). google.com The identification and control of these crystalline forms are vital for ensuring process consistency and the quality of the final product. Three distinct crystalline polymorphs of Benzyl posaconazole, designated as B-1, B-2, and B-3, have been identified and characterized by their unique PXRD patterns. google.com Similarly, patents describe the characterization of other crystalline intermediates and their salts using PXRD to ensure the desired isomeric ratio and crystalline purity during synthesis. google.comgoogleapis.com For example, the hydrochloric acid (HCl) salt and various organic acid salts of a key chiral intermediate have been characterized by PXRD to confirm their crystalline nature. google.com

Below is a data table summarizing the characteristic PXRD peaks for the novel crystalline forms of the intermediate, Benzyl posaconazole.

Table 1: Characteristic 2θ Values for Crystalline Forms of Benzyl Posaconazole Intermediate google.com

Crystalline Form Prominent 2θ Values (±0.2°)
B-1 4.14, 6.85, 9.92, 15.28, 15.69, 16.59, 17.29, 17.92, 18.27, 18.91, 19.95, 20.63, 23.58, 25.12
Form A 2.04, 8.61, 12.24, 15.06, 15.73, 17.17, 17.37, 18.15, 19.42, 19.97, 24.34, 26.0

| Form M | 3.90, 5.86, 7.82, 9.82, 11.79, 12.59, 13.38, 13.74, 16.24, 16.95, 17.83, 18.90, 20.09, 21.49, 22.89, 24.93, 26.53, 27.56, 28.73, 29.88, 34.20 |

Bioanalytical Method Development for In Vitro and Animal Studies

Bioanalytical methods are fundamental for determining the concentration of drugs and their metabolites in biological samples from in vitro assays and nonclinical or clinical studies. These studies are typically focused on the final active drug or its metabolites to understand its pharmacokinetic and pharmacodynamic profile. Synthesis intermediates, such as this compound, are generally not the subject of bioanalytical method development for in vitro and animal studies, as their presence in biological systems is not expected or desired.

However, a critical aspect of pharmaceutical development is ensuring that the final API is free from potentially genotoxic impurities (PGIs), which may originate from the synthesis process, including from intermediates. Therefore, highly sensitive analytical methods are developed to detect and quantify these trace-level impurities within the API and its intermediates.

While direct quantification methods for this compound in biological matrices are not described in the available literature, a relevant application of advanced analytical techniques is the quantification of potential genotoxic impurities (PGIs) in posaconazole and its intermediates. mdpi.com The development of such methods is crucial for quality control and safety assessment.

One study focused on establishing a sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of three alkyl halide PGIs in posaconazole and one of its intermediates. mdpi.com The successful quantification of these impurities at parts-per-million (ppm) levels demonstrates the high sensitivity required for such analyses. Although this does not involve a biological matrix like plasma, it represents a key analytical challenge in the characterization of pharmaceutical intermediates.

Table 2: Limits of Detection and Quantification for PGIs in a Posaconazole Intermediate mdpi.com

Potential Genotoxic Impurity (PGI) Limit of Detection (LOD) (ppm) Limit of Quantification (LOQ) (ppm)
PGI-1 (1-(2,4-difluorophenyl) ethan-1-one) 0.01 0.025
PGI-2 ((Z)-1-(1-bromoprop-1-en-2-yl)- 2,4-difluorobenzene) 0.01 0.025

| PGI-3 (1-bromo-2-(2,4-difluorophenyl) propan-2-ol) | 0.01 | 0.025 |

For the final compound, posaconazole, numerous bioanalytical methods have been developed for its quantification in biological matrices like plasma and serum. nih.govresearchgate.netmdpi.comijcrt.org These methods, often using HPLC with UV or mass spectrometry detection, are validated to support therapeutic drug monitoring and pharmacokinetic studies, with lower limits of quantification typically in the range of 50-100 ng/mL. researchgate.netmdpi.com

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. japsonline.com For methods used in pharmaceutical development, validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govchemrj.org

The GC-MS/MS method developed for quantifying PGIs in a posaconazole intermediate was fully validated according to ICH Q2(R1) guidelines. mdpi.com The validation process ensures the reliability of the data by assessing a range of analytical performance parameters. This rigorous validation confirms that the method is specific, sensitive, accurate, precise, and robust for its intended use in routine quality control analysis of posaconazole and its intermediates. mdpi.com

Table 3: Validation Parameters for the GC-MS/MS Method for PGI Analysis in a Posaconazole Intermediate mdpi.com

Validation Parameter Status Details
Specificity Validated No interference observed from blank or other components.
Linearity Validated Correlation coefficient (R) was ≥ 0.99 for each PGI.
Range Validated 25% to 150% of the specification level.
Limit of Detection (LOD) Validated 0.01 ppm for each PGI.
Limit of Quantification (LOQ) Validated 0.025 ppm for each PGI.
Accuracy / Recovery Validated Met acceptance criteria.
Precision (Method and Intermediate) Validated Met acceptance criteria.
Robustness Validated Method shown to be robust against small, deliberate variations.

| Solution Stability | Validated | Analyte solutions were stable under tested conditions. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Intermediates with Improved Efficiency

The industrial synthesis of complex molecules like posaconazole (B62084) is a significant undertaking, where efficiency, cost-effectiveness, and sustainability are paramount. Research into novel synthetic pathways for key intermediates, including the chiral tetrahydrofuran (B95107) core, is an active area of investigation.

One promising approach involves the use of biocatalysis to create chiral intermediates with high enantiomeric purity. For instance, the enzymatic desymmetrization of a homochiral diol using hydrolase Novo SP 435 and vinyl acetate (B1210297) has been a key step in established synthetic routes. sci-hub.se More recent innovations focus on the application of immobilized enzyme technology. A preparation method for a posaconazole intermediate utilizes an immobilized lipase (B570770) from Candida rugosa for the esterification of a diol compound. google.com This method offers the advantage of enzyme recyclability, simpler operational processes, and lower costs, ultimately leading to an intermediate with an enantiomeric excess (ee) value greater than 99%. google.com

Further process improvements aim to reduce the number of steps and the use of hazardous reagents. An improved process for preparing a key tosylate intermediate of posaconazole, ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, has been developed through novel intermediates, highlighting the continuous effort to refine the synthesis. google.comwipo.int Chemoenzymatic methods are also being explored to shorten synthetic routes to active pharmaceutical ingredients, offering greener and more efficient alternatives to traditional chemical methods. researchgate.netacs.org These approaches often employ enzymes for stereoselective reactions, reducing the need for complex chiral resolutions and protecting group manipulations. researchgate.netgoogleapis.com

Deeper Mechanistic Understanding of Resistance Development at the Molecular Level

The emergence of resistance to azole antifungals, including posaconazole, is a significant clinical challenge. A deeper understanding of the molecular mechanisms underpinning this resistance is crucial for the development of next-generation antifungals. The primary mechanism of azole resistance in fungi like Aspergillus fumigatus involves the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the cyp51A gene. sci-hub.semdpi.com

Mutations within the cyp51A gene are a major contributor to resistance. These can be single or multiple point mutations at specific "hotspots" such as G54, G138, M220, and G448. sci-hub.semdpi.com These mutations are thought to alter the binding site of the azole drug, reducing its affinity for the enzyme. mdpi.comoup.com For example, molecular docking studies have shown that mutations at positions L98, M220, and Y431 can decrease the binding affinity of posaconazole to the CYP51A protein. oup.com

Another significant resistance mechanism involves tandem repeats (TR) in the promoter region of the cyp51A gene, such as the 34-base pair tandem repeat (TR34) and the 46-base pair tandem repeat (TR46). mdpi.com These tandem repeats lead to the overexpression of the cyp51A gene, resulting in higher levels of the target enzyme and consequently, reduced susceptibility to azoles. mdpi.com The combination of these tandem repeats with point mutations, such as L98H (TR34/L98H) and Y121F/T289A (TR46/Y121F/T289A), can confer high-level, multi-azole resistance. mdpi.com

While cyp51A mutations are the most studied mechanism, non-cyp51A-mediated resistance pathways are also being investigated. These can include the upregulation of efflux pumps, which actively transport the drug out of the fungal cell, and the development of bypass pathways in the ergosterol (B1671047) biosynthesis process. sci-hub.se

Rational Design of Resistance-Overcoming Analogues

The detailed structural and mechanistic understanding of posaconazole's interaction with its target and the mechanisms of resistance are paving the way for the rational design of novel analogues. These new molecules are being engineered to overcome existing resistance mechanisms and to possess improved pharmacological properties.

Structure-based drug design is a key strategy in this endeavor. The crystal structures of CYP51 from pathogenic organisms like Trypanosoma cruzi and Trypanosoma brucei in complex with posaconazole provide a template for designing new inhibitors with improved efficacy and resistance profiles. plos.org By analyzing the binding interactions and identifying regions of the molecule that can be modified, medicinal chemists can create analogues that are less susceptible to the effects of resistance-conferring mutations. plos.org

One approach involves modifying the side chains of the azole scaffold to find compounds with a broader antifungal spectrum and a lower potential for resistance development. mdpi.com For example, novel triazole compounds containing a piperazine (B1678402) moiety have been synthesized and evaluated for their antifungal activity. mdpi.comresearchgate.net Another strategy involves the synthesis of "des-triazole" analogues of posaconazole. nih.gov These compounds, which lack the triazole head group essential for CYP51 inhibition, are being investigated for other biological activities, such as the inhibition of the Hedgehog signaling pathway, while potentially avoiding the side effects associated with CYP3A4 inhibition. nih.gov

Molecular dynamics and binding energy studies are also being employed to probe the specific interactions between posaconazole analogues and their target proteins, helping to refine the design of more potent and selective compounds. nih.gov

Advanced Preclinical Models for Efficacy and PK/PD Assessment

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Advanced preclinical models are essential for accurately assessing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new antifungal agents and their intermediates.

Murine models of invasive fungal infections are widely used to evaluate the in vivo efficacy of posaconazole and its analogues. nih.gov For instance, a persistently neutropenic inhalational murine model of invasive pulmonary aspergillosis has been instrumental in defining the PK/PD relationships of posaconazole. nih.gov In these models, biomarkers such as galactomannan (B225805) can be used to quantify the antifungal effect and correlate it with drug exposure. nih.gov Such studies have been crucial in establishing PK/PD targets, like the area under the concentration-time curve to minimum inhibitory concentration (AUC:MIC) ratio, which is associated with therapeutic success. nih.gov

Population pharmacokinetic models are becoming increasingly important for understanding the variability in drug exposure among different patient populations, including children. asm.orgmdpi.commdpi.com These models can help in optimizing dosing regimens to ensure that therapeutic drug concentrations are achieved. asm.orgmdpi.com Furthermore, in vitro models of the human alveolus are being used to study the exposure-response relationships of antifungals against pathogens like A. fumigatus in a more controlled environment that mimics the site of infection. nih.gov The development of these sophisticated preclinical models provides a more robust platform for evaluating the potential of new posaconazole intermediates and analogues before they move into clinical trials. mdpi.com

Investigation of Polypharmacology and Off-Target Effects in Research Contexts

Polypharmacology, the ability of a single drug to interact with multiple targets, is a growing area of interest in drug discovery. While often associated with adverse effects, it can also lead to the repurposing of existing drugs for new therapeutic indications. Posaconazole, while primarily an antifungal agent, has been shown to exhibit off-target effects that are being explored in various research contexts.

One of the known off-target effects of triazole antifungals is their interference with mammalian enzymes, which can lead to drug-drug interactions and other adverse events. ualberta.ca For example, posaconazole is a potent inhibitor of the human cytochrome P450 enzyme CYP3A4. europa.eu Understanding these off-target interactions is crucial for predicting and managing potential side effects.

Beyond its antifungal activity, posaconazole and its analogues are being investigated for other therapeutic applications. For instance, des-triazole analogues of posaconazole have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer. nih.gov This repurposing effort is based on the discovery that itraconazole (B105839), a structurally related azole, can inhibit this pathway. nih.gov

Furthermore, computational approaches and machine learning models are being used to explore the polypharmacology of existing drugs. Such studies have identified posaconazole as a potential multi-target candidate for treating other diseases, such as trypanosomiasis. acs.org These investigations into the off-target effects and polypharmacology of posaconazole and its intermediates open up new avenues for drug discovery and development beyond the realm of mycology.

Q & A

Q. What are the key structural and physicochemical properties of Posaconazole inter-8, and how do they influence its pharmacological applications?

this compound (C₃₂H₃₂F₂N₈O₃; molecular weight 614.65 g/mol) is a critical intermediate in synthesizing the antifungal drug posaconazole. Its structure includes a triazole ring and fluorinated aromatic groups, which contribute to its antifungal activity by targeting lanosterol 14α-demethylase. However, physicochemical properties such as solubility, stability, and bioavailability remain underreported in the literature, necessitating further characterization for formulation optimization .

Q. What analytical methods are validated for quantifying this compound in bulk and formulated products?

A reverse-phase HPLC method has been developed for precise quantification, offering high sensitivity and reproducibility. Key parameters include:

  • Column : C18 stationary phase.
  • Mobile phase : Gradient of acetonitrile and phosphate buffer.
  • Detection : UV absorbance at 260 nm. Method validation follows ICH guidelines, with linearity (r² > 0.999), precision (%RSD < 2%), and recovery (98–102%). Full replication details, including column specifications and calibration curves, are provided to ensure reproducibility .

Advanced Research Questions

Q. How do covariates like body weight and comorbidities influence Posaconazole pharmacokinetics (PK) in pediatric populations?

Population PK models in immunocompromised children (0.5–18 years) identify allometric scaling of body weight as a critical covariate for clearance (CL) and volume of distribution (Vd). For example:

  • CL = 0.98 × (Weight/70)⁰.⁷⁵.
  • Vd = 1.5 × (Weight/70). Diarrhea and proton pump inhibitors reduce bioavailability by 30–40% in suspension formulations. Model validation includes bootstrapping and visual predictive checks to ensure robustness .

Q. What methodological steps are critical when developing a novel reverse-phase HPLC method for this compound quantification?

Key considerations include:

  • Column selection : Balancing retention time and peak symmetry.
  • Mobile phase optimization : Adjusting pH and organic solvent ratio to enhance resolution.
  • Validation protocols : Assessing linearity, precision, accuracy, and robustness per ICH Q2(R1).
  • Data transparency : Providing raw chromatograms and calibration data to support reproducibility .

Q. How can researchers address contradictions in Posaconazole efficacy data across clinical trials?

A meta-analysis of 6 RCTs (n = 2,339) found Posaconazole significantly reduces invasive fungal infections (OR = 0.37, 95% CI: 0.27–0.50). Discrepancies arise from heterogeneous patient populations and dosing regimens. Mitigation strategies include:

  • Stratified analysis : By underlying disease (e.g., hematologic malignancies vs. solid tumors).
  • Dose adjustment : Monitoring plasma concentrations to ensure therapeutic targets (>1 μg/mL).
  • Adherence to CONSORT guidelines : Transparent reporting of exclusion criteria and attrition rates .

Q. What experimental design principles apply to optimizing this compound formulation batches?

A Design of Experiments (DoE) approach is recommended:

  • Independent variables : Excipient ratios (e.g., lactose, microcrystalline cellulose), compression force.
  • Dependent variables : Dissolution rate, hardness, friability.
  • Statistical analysis : Response surface methodology (RSM) to identify optimal conditions. Example factorial designs and coded variable matrices are available for replication .

Q. What gaps exist in Posaconazole pharmacokinetic studies, particularly in critically ill populations?

Current models lack data on:

  • Organ dysfunction : Impact of hepatic/renal impairment on PK.
  • Extracorporeal therapies : Dialysis and ECMO effects on drug clearance.
  • Drug-drug interactions : CYP3A4/5 inhibitors (e.g., ritonavir) altering exposure. Future studies should incorporate therapeutic drug monitoring (TDM) and physiologically based PK (PBPK) modeling to address these gaps .

Tables for Methodological Reference

Q. Table 1: Covariates Tested in Pediatric Population PK Models

CovariateEffect on PK ParametersClinical Relevance
Body weight (allometric scaling)↑ CL and Vd with weightDosing adjustments for pediatric patients
Diarrhea↓ Bioavailability by 35%Prefer tablet over suspension
Proton pump inhibitors↓ Bioavailability by 40%Monitor trough concentrations

Q. Table 2: DoE Variables for Formulation Optimization

VariableLow Level (-1)High Level (+1)
Lactose (%)2040
Compression force (kN)1020
MCC (%)3050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.